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Compound of Interest

Compound Name: Disodium 5'--inosinate

Cat. No.: B8276402

Disodium 5'-inosinate (IMP), also known by the E-number E631, is the disodium salt of inosinic
acid.[1][2] It is a naturally occurring nucleotide that plays a crucial role in metabolism as the first
nucleotide formed during purine synthesis.[3] In the food industry, it is a widely used flavor
enhancer, prized for its ability to impart a savory or "umami" taste.[2][4] This is often done in
synergy with monosodium glutamate (MSG) and disodium guanylate (GMP), with the
combination being known as disodium 5'-ribonucleotides.[4][5][6] This guide provides a detailed
overview of the natural sources of Disodium 5'-inosinate and the biotechnological and chemical
processes involved in its commercial production.

Natural Sources of Disodium 5'-Inosinate

Inosinate is naturally present in a variety of foods, particularly in animal tissues.[1] The
concentration of inosinate contributes significantly to the characteristic meaty and savory flavor
of these foods.[1] Excessive intake of purine-rich foods, which are high in compounds like
inosine, can lead to elevated serum uric acid levels.[7]

Table 1: Concentration of Inosinate in Various Natural Sources
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Food Source Concentration (mg/100g)

Meat and Fish 80 - 800[5]

Pork High[1]

Chicken High[1]

Beef High(8]

Dried Bonito High[8]

Tuna High(8]

Powdered Umami Broth 684.8 (total purines, high in IMP)[9]

Note: The concentrations can vary based on the specific cut of meat, preparation method, and
age of the animal.

Chicken has been reported to have the highest level of IMP among pork, chicken, and beef.[10]
The breakdown of adenosine triphosphate (ATP) post-mortem leads to the accumulation of
IMP, which is then gradually degraded to inosine and hypoxanthine.[10]

Commercial Production of Disodium 5'-Inosinate

Commercial production of Disodium 5'-inosinate has evolved from direct extraction from animal
tissues to more cost-effective and vegetarian-friendly biotechnological methods.[1] Today, the
primary method is microbial fermentation of sugars, which allows for large-scale, controlled
production without the use of animal-derived materials.[1][2]

The cornerstone of modern Disodium 5'-inosinate production is the fermentation of a carbon
source, such as glucose or tapioca starch, by specific strains of bacteria.[1][2][5] Genetically
modified strains of Corynebacterium glutamicum (also referred to as Corynebacterium
ammoniagenes) and Bacillus subtilis are prominently used for their ability to overproduce
inosine or inosinic acid.[1][11]

The overall workflow involves two main stages:

» Fermentation: Production of inosine by the microorganism.
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o Downstream Processing: Conversion of inosine to inosinic acid, followed by purification and
crystallization to yield Disodium 5'-inosinate.

Diagram 1: Commercial Production Workflow of Disodium 5'-Inosinate

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8276402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

(N

Fermentation Stage

Carbon Source
(e.g., Glucose, Starch)

\ 4

Microorganism Culture
(e.g., Corynebacterium glutamicum,
Bacillus subtilis)

Fermentation
Controlled pH, Temp, Aeration)

\ 4

Fermentation Broth

(Contains Inosine)

-

Downstres;;n Processing

Cell Separation
(Centrifugation/Filtration)

Y

Inosine Solution

React with
Phosphorylating Agent

Y

Phosphorylation
(Chemical Synthesis)

\4

Inosinic Acid (IMP)

\4

Neutralization
(with Sodium Source)

\4

Purification
(lon Exchange/Crystallization)

Drying
\4

Disodium 5'-Inosinate
(Final Product)
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This protocol is a representative example based on studies aimed at enhancing inosine
production through metabolic engineering.

1. Strain and Media Preparation:

e Microorganism: A genetically engineered strain of Bacillus subtilis designed for inosine
overproduction (e.g., a deoD and purA double mutant).[12][13]

e Seed Medium:

[¢]

Glucose: 20 g/L

o Tryptone: 10 g/L

o Yeast Powder: 15 g/L

o Corn Steep Liquor: 7 g/L

o NaCl: 2.5 g/L

o Urea: 2 g/L

o Adjust pHto 7.0-7.2.[12]

e Fermentation Medium:

[¢]

Glucose: 140 g/L

o Corn Steep Liquor: 16 g/L

o Yeast Powder: 15 g/L

o Urea: 13 g/L

o (NH4)2S0a4: 22 g/L

o MgS0a-7Hz0: 4 g/L

o K2HPOa: 5 g/L
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o CaCOs: 20 g/L.[12]

. Fermentation Conditions:

Inoculation: Inoculate a 500 mL shake flask containing the fermentation medium with the
seed culture.[12]

Temperature: Maintain at 30-32°C.[14]

Aeration and Agitation: Culture with shaking to ensure adequate oxygen supply.[15]

pH Control: Maintain pH between 5.0 and 7.0.[14] The production of inosine is highly
dependent on maintaining the optimal pH range.[15]

Duration: Fermentation is typically carried out for 80-120 hours.[14][16]

. Yield:

Metabolically engineered strains of B. subtilis have achieved inosine production titers
ranging from 7.6 g/L to as high as 25.81 g/L.[13][17]

After fermentation, the inosine-rich broth undergoes several processing steps to yield the final
purified product.

1. Cell Separation and Broth Concentration:

The bacterial cells are removed from the fermentation broth through centrifugation or
filtration.[18][19]

The resulting cell-free liquid is then concentrated, often using vacuum drying, to increase the
concentration of inosinic acid to 200-300 g/L.[19]

. Chemical Synthesis: Phosphorylation of Inosine:

The concentrated inosine is chemically converted to inosinic acid (IMP). This is typically
achieved by reacting inosine with a phosphorylating agent like phosphoryl chloride (POCIs).

[2]
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3. Purification and Crystallization:

» Historical Method (lon Exchange): Early methods involved using ion-exchange resins to
separate organic and inorganic substances, yielding a highly purified inosinic acid solution.
However, this process generates a significant amount of wastewater.[18]

e Modern Method (Crystallization): A more environmentally friendly approach involves direct
crystallization from the concentrated fermentation liquid.[18][19]

o pH Adjustment: The pH of the concentrated liquid is adjusted to a specific range (e.g., 6-
10) to facilitate crystallization.[18]

o Heating and Cooling: The solution is heated to fully dissolve any pre-crystallized material
and then cooled to induce crystallization.[18]

o Solvent Addition: A hydrophilic organic solvent, such as methanol or ethanol, is added to
the cooled liquid to further promote the crystallization of Disodium 5'-inosinate.[18]

o Recovery: The resulting crystals are separated, for example by centrifugation, and then
dried.[20]

Diagram 2: Purine Biosynthesis Pathway Leading to Inosine Monophosphate (IMP)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://patents.google.com/patent/CN101918576A/en
https://patents.google.com/patent/CN101918576A/en
https://patents.google.com/patent/WO2009084836A2/en
https://patents.google.com/patent/CN101918576A/en
https://patents.google.com/patent/CN101918576A/en
https://patents.google.com/patent/CN101918576A/en
https://patents.google.com/patent/US4958017A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8276402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ribose-5-Phosphate

PRPP Synthetase

Multi-step
De Novo Synthesis

Inosine Monophosphate (IMP)

5'-Nucleotidase

Ve

Metabolic Engineering Targets )

Inosine Block IMP to AMP/GMP conversion Block Inosine degradation

/ 1 \
7 ~o \
N/\ Sso N
~ AN
NS \ \
s —
g Adenosine Monophosphate (AMP) Guanosine Monophosphate (GMP) Hypoxanthine

- /

Click to download full resolution via product page

Caption: Simplified purine pathway and metabolic engineering targets.

Analytical Methods for Quantification

Accurate quantification of Disodium 5'-inosinate is essential for quality control in the food
industry. High-Performance Liquid Chromatography (HPLC) is a widely used and robust
method for this purpose.

This protocol provides a general methodology for the simultaneous determination of Disodium
5'-guanylate (GMP) and Disodium 5'-inosinate (IMP).
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1. Sample Preparation:

o Extraction: Extract GMP and IMP from the food sample using a suitable solvent such as
deionized water, 0.1 M HCI, or 6% acetic acid.[21]

2. Chromatographic Conditions:

o HPLC System: A standard HPLC system equipped with a UV or Photodiode Array (PDA)
detector.

e Column: A reverse-phase C18 column (e.g., SunFire® C18, 250 mm x 4.6 mm x 5 um or
Kromasil 100-5-C18).[21]

» Mobile Phase: An isocratic mobile phase is often used, consisting of a buffer system. A
common choice is a potassium phosphate buffer with an organic modifier like methanol or
acetonitrile.[21] The use of a phosphate buffer avoids the column fouling and reproducibility
issues associated with ion-pairing agents.[21]

» Detection Wavelength: Set the detector to 254 nm or 255 nm for nucleotide detection.[21]

o Flow Rate and Temperature: Systematically test and optimize flow rates and column
temperatures to achieve the best separation.[21]

3. Validation:

o The method should be validated for linearity, accuracy, precision, limit of detection (LOD),
and limit of quantification (LOQ).[21]

o Example Validation Results:
o Linearity (R?): >0.995
o Recovery (Accuracy): 91.4% to 95.0%
o Relative Standard Deviation (Precision): <5%][21]

This robust analytical method allows for the precise quantification of umami-enhancing
nucleotides, which is critical for flavor standardization, product formulation, and ensuring
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compliance with food labeling regulations.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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